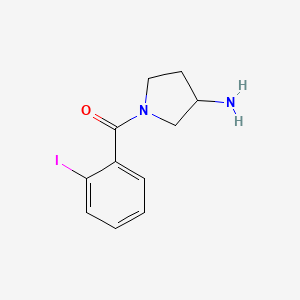

1-(2-Iodobenzoyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13IN2O |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-iodophenyl)methanone |

InChI |

InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |

InChI Key |

CIOKCSKCXHBMNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Iodobenzoyl Pyrrolidin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 1-(2-Iodobenzoyl)pyrrolidin-3-amine Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond, which is the most logical and common approach for this type of molecule.

Convergent and Linear Synthetic Approaches

The synthesis of complex molecules can be approached in two primary ways: linear and convergent synthesis. chemistnotes.com

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential addition of reactants to build the molecule step-by-step. chemistnotes.comyoutube.com | Simpler to plan for less complex molecules. | Lower overall yield, longer process, more waste. youtube.compediaa.com |

| Convergent Synthesis | Independent synthesis of fragments followed by their combination. chemistnotes.com | Higher overall yield, more efficient, less time-consuming. chemistnotes.compediaa.com | Can be more complex to plan and execute. |

Precursor Identification and Elaboration (e.g., 2-iodobenzoyl chloride, pyrrolidin-3-amine derivatives)

The most logical disconnection for this compound is the amide bond, leading to two key precursors:

2-Iodobenzoic acid or its activated derivatives: 2-Iodobenzoic acid is a readily available starting material. For the amide coupling reaction, it is often activated to increase its reactivity. A common activated form is 2-iodobenzoyl chloride , which can be prepared from 2-iodobenzoic acid. sigmaaldrich.comsigmaaldrich.com 2-Iodobenzoyl chloride is a solid with a melting point of 27-31 °C and a boiling point of 105-106 °C at 1 mmHg. sigmaaldrich.com

Pyrrolidin-3-amine and its derivatives: Pyrrolidin-3-amine is the other key precursor. This five-membered heterocyclic amine provides the pyrrolidine (B122466) core of the target molecule. tandfonline.com Pyrrolidine derivatives are found in many natural alkaloids and exhibit a wide range of biological activities. tandfonline.com The synthesis of various pyrrolidine derivatives can be achieved through methods like multicomponent reactions and cycloaddition reactions. tandfonline.com Depending on the desired stereochemistry of the final product, a specific enantiomer of a pyrrolidin-3-amine derivative might be required.

Development and Optimization of Synthetic Routes

Once the precursors are identified, the next step is to develop and optimize the reaction conditions to form the desired product efficiently and with high purity.

Amide Bond Formation Strategies (e.g., coupling of 2-iodobenzoic acid derivatives with pyrrolidin-3-amine)

The formation of the amide bond between the 2-iodobenzoyl moiety and the pyrrolidin-3-amine is the crucial step in the synthesis. A common and effective method is the reaction of an activated carboxylic acid derivative with the amine.

A standard approach involves the use of 2-iodobenzoyl chloride reacting with pyrrolidin-3-amine in the presence of a base. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Enantioselective Synthesis of Chiral Pyrrolidin-3-amine Precursors

Since the 3-position of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer. This requires the use of an enantiomerically pure pyrrolidin-3-amine precursor.

The enantioselective synthesis of pyrrolidine derivatives is an active area of research. Methods to achieve this include:

Organocatalysis: Chiral organocatalysts, such as derivatives of proline and 3-pyrrolidinecarboxylic acid, have been shown to be effective in catalyzing enantioselective reactions to produce chiral pyrrolidine rings. organic-chemistry.orgnih.govacs.org For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid have been used to catalyze Mannich-type reactions with high diastereoselectivity and enantioselectivity (up to >99% ee). organic-chemistry.orgnih.govacs.org The acid group at the 3-position of the pyrrolidine catalyst plays a critical role in stereocontrol. organic-chemistry.orgacs.org

Asymmetric C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole can lead to highly enantio- and diastereoselective formation of functionalized pyrrolidines. acs.org

Catalytic Approaches in Synthesis (e.g., Palladium-catalyzed reactions, copper-catalyzed methods)

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the primary amide bond formation in this compound synthesis is typically not a palladium-catalyzed reaction, the iodo-substituent on the benzoyl ring provides a handle for subsequent palladium-catalyzed cross-coupling reactions. This allows for the further diversification of the molecule. For example, palladium catalysts can be used for the amination of aryl halides. nih.govresearchgate.net The development of highly reactive and long-lived catalysts has expanded the scope of these reactions to include a wide range of amines and aryl halides. nih.gov Palladium-catalyzed carboamination reactions have also been developed for the enantioselective synthesis of substituted pyrrolidines. nih.gov

Copper-catalyzed Methods: Copper-based catalysts offer a more economical and environmentally friendly alternative to palladium in some cases. Copper(0) has been used to catalyze the aerobic oxidative synthesis of imines from amines under solvent-free conditions. rsc.org While not directly applicable to the primary amide bond formation discussed, this highlights the utility of copper in amine chemistry.

| Catalyst Type | Application in Pyrrolidine Synthesis/Derivatization | Key Features |

| Palladium Catalysts | Cross-coupling reactions (e.g., amination) at the iodo-position; enantioselective carboamination for pyrrolidine synthesis. nih.govresearchgate.netnih.gov | High efficiency, broad scope, but can be expensive. nih.gov |

| Copper Catalysts | Alternative for some C-N bond forming reactions. rsc.org | More economical and environmentally friendly than palladium. rsc.org |

| Chiral Organocatalysts | Enantioselective synthesis of chiral pyrrolidine precursors. organic-chemistry.orgnih.govacs.org | Metal-free, environmentally benign, high stereoselectivity. organic-chemistry.org |

One-Pot and Cascade Reaction Sequences for Scaffold Assembly

A plausible one-pot synthesis of the this compound scaffold could involve a tandem reaction sequence. For instance, a primary amine tethered to an alkyne can undergo a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence to yield an α-cyano pyrrolidine derivative. nih.gov While not a direct synthesis of the target compound, this illustrates the potential for multi-component reactions to rapidly build the pyrrolidine core.

Another conceptual approach could involve an electrophilic halogen-induced cascade reaction. Such reactions are known to be efficient and environmentally benign, allowing for the formation of multiple bonds and stereocenters in a single step. rsc.org For example, a suitably designed precursor could undergo a bromonium ion-induced aziridine (B145994) ring expansion cascade to form a functionalized pyrrolidine. rsc.org

| Reaction Type | Key Features | Potential Application |

| Tandem Amination/Alkylation | Copper-catalyzed, three-component reaction. nih.gov | Rapid construction of the pyrrolidine ring with a nitrile precursor to the amine. nih.gov |

| Cascade Cyclization | Platinum/Brønsted acid-catalyzed coupling of alkynamines and alkenes/alkynes. nih.gov | Formation of the pyrrolidine ring through a cycloisomerization-nucleophilic addition sequence. nih.gov |

| Aziridine Ring Expansion | Electrophilic halogen-induced cascade. rsc.org | Diastereoselective synthesis of functionalized pyrrolidines. rsc.org |

Post-Synthetic Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, its chemical utility lies in the ability to selectively modify its different components. The pyrrolidine nitrogen, the amine side chain, and the iodobenzoyl moiety all present opportunities for derivatization.

Chemical Modifications at the Pyrrolidine Nitrogen and Amine Side Chain

The secondary amine of the pyrrolidine ring and the primary amine side chain are both nucleophilic and can undergo a variety of chemical modifications.

N-Alkylation and N-Acylation: The amine groups can be readily alkylated or acylated to introduce a wide range of substituents. N-alkylation can be achieved using alkyl halides, and this reaction is a common method for synthesizing tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org N-acylation is one of the most widely researched reactions in organic chemistry and can be accomplished with various acylating agents to form amides. researchgate.net Selective acylation of the primary amine in the presence of the secondary pyrrolidine nitrogen can be challenging but may be achieved using specific reagents and reaction conditions. For instance, mild acylating agents have been shown to exhibit selectivity for primary amines. nih.gov

| Modification | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halides, often in the presence of a base. wikipedia.org | Secondary, tertiary, or quaternary amine. |

| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents. researchgate.net | Amide. |

Aromatic Substitutions on the Iodobenzoyl Moiety

The iodobenzoyl group is primed for a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a C-C bond. libretexts.org This allows for the introduction of various aryl or vinyl substituents at the 2-position of the benzoyl ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. wikipedia.orglibretexts.org This introduces an alkynyl functional group, which can be further elaborated.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl iodide and an amine. wikipedia.orglibretexts.org This allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups. wikipedia.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester libretexts.org | C-C | Pd catalyst, base libretexts.org |

| Sonogashira | Terminal alkyne wikipedia.org | C-C (alkyne) | Pd catalyst, Cu co-catalyst, base wikipedia.org |

| Buchwald-Hartwig | Amine wikipedia.org | C-N | Pd catalyst, ligand, base wikipedia.org |

Conversion of the Iodide Group to Other Functionalities for Research Purposes

The aryl iodide is a versatile functional group that can be converted into a range of other functionalities, further expanding the chemical diversity of derivatives.

Conversion to other Halides: The iodide can be converted to the corresponding chloride by treatment with reagents like phosphorus pentachloride. publish.csiro.au

Conversion to Sulfonyl Fluorides: A one-pot palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides has been developed using a sulfur dioxide surrogate and a fluorinating agent. nih.govacs.org Sulfonyl fluorides are valuable functional groups in medicinal chemistry. nih.gov

| Transformation | Reagents | Product Functional Group |

| Iodide to Chloride | Phosphorus pentachloride publish.csiro.au | Aryl Chloride |

| Iodide to Sulfonyl Fluoride | DABSO, Selectfluor, Pd catalyst nih.govacs.org | Aryl Sulfonyl Fluoride |

Scale-Up Considerations for Laboratory Research Production

Transitioning a synthetic route from a small, exploratory scale to a larger, laboratory production scale presents several challenges. For a multi-step synthesis of a compound like this compound, careful planning and optimization are crucial. trine.edu

Key considerations for scale-up include:

Reaction Conditions: Reactions that are facile on a small scale may become problematic when scaled up. Exothermic reactions, for example, require more efficient heat dissipation in larger vessels. labmanager.com

Reagent Handling: The safe handling and addition of large quantities of reagents must be considered. For solids, their physical form (e.g., powder vs. pellet) can impact ease of addition. labmanager.com

Purification: Chromatographic purification, which is common in small-scale synthesis, can become cumbersome and time-consuming on a larger scale. Crystallization or distillation are often preferred for purification of intermediates and the final product. reddit.com

Process Automation: For multi-step syntheses, flow chemistry and automated systems can offer significant advantages in terms of reproducibility, safety, and efficiency. rsc.orgnih.gov However, the implementation of such systems requires significant initial investment in equipment and process development. rsc.org

Waste Management: Larger scale synthesis generates more waste, and environmentally friendly disposal or recycling of solvents and byproducts becomes a more pressing concern.

A successful laboratory scale-up requires a thorough understanding of the chemical process, potential hazards, and the practical limitations of the available equipment. labmanager.com

Advanced Structural Elucidation and Spectroscopic Analysis in Chemical Research

Application of High-Resolution Mass Spectrometry for Molecular Characterization (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. chemicalbook.com For 1-(2-Iodobenzoyl)pyrrolidin-3-amine, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolving power of the instrument allows for the differentiation between ions with very similar nominal masses.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Molecular Formula | C₁₁H₁₃IN₂O |

| Calculated m/z ([M+H]⁺) | 317.0145 |

| Measured m/z ([M+H]⁺) | 317.0142 |

| Mass Accuracy (ppm) | -0.9 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the loss of the iodine atom. docbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule. nih.gov

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-iodobenzoyl group and the aliphatic protons of the pyrrolidine (B122466) ring. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum would complement this by showing signals for all eleven carbon atoms in the molecule. researchgate.netrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.8-7.1 | m | - |

| Pyrrolidine-H3 | 4.0-3.8 | m | - |

| Pyrrolidine-CH₂ | 3.7-3.2 | m | - |

| Pyrrolidine-CH₂ | 2.3-1.9 | m | - |

| NH₂ | 1.6 | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C=O | ~168 |

| Aromatic-CI | ~95 |

| Aromatic-C | 140-125 |

| Pyrrolidine-C3 | ~50 |

| Pyrrolidine-CH₂ | 55-45 |

| Pyrrolidine-CH₂ | ~30 |

2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings between protons and carbons, which is crucial for establishing the connectivity between the 2-iodobenzoyl moiety and the pyrrolidine ring.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netnih.gov Each functional group has characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and the C-I stretching of the iodo-aromatic group.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2960-2850 | Medium |

| C=O Stretch (Amide) | 1650-1630 | Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1250-1020 | Medium |

| C-I Stretch | ~500 | Weak-Medium |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. mdpi.comnih.gov By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful crystal structure determination would confirm the connectivity of the atoms and provide detailed information about the conformation of the pyrrolidine ring and the relative orientation of the 2-iodobenzoyl group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, that dictate the packing of the molecules in the crystal lattice.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a compound. google.com A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric excess (ee). This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). researchgate.netnih.govyakhak.orgsigmaaldrich.comgoogle.comresearchgate.net The two enantiomers of the compound will interact differently with the CSP, leading to their separation and allowing for the quantification of each enantiomer.

Table 5: Hypothetical Chiral HPLC Method for this compound

| Parameter | Value |

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Computational Chemistry and Molecular Modeling of 1 2 Iodobenzoyl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 1-(2-iodobenzoyl)pyrrolidin-3-amine, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis might indicate that the lone pair of electrons on the pyrrolidine (B122466) nitrogen contributes significantly to the HOMO, making it a primary site for protonation or reaction with electrophiles. Conversely, the LUMO might be localized on the iodobenzoyl moiety, suggesting its susceptibility to nucleophilic attack.

Despite the utility of this analysis, specific data regarding the HOMO-LUMO energies and their distribution for this compound have not been reported in the accessible scientific literature. A hypothetical data table for such an analysis is presented below to illustrate how the results would be structured.

Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | - | Pyrrolidine Nitrogen, Phenyl Ring |

| LUMO | - | Benzoyl Carbonyl, Iodine Atom |

| HOMO-LUMO Gap | - | - |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data is available for this compound.

Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. An MEP map displays the electrostatic potential on the electron density surface of a molecule, typically using a color spectrum. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the benzoyl group and potentially near the pyrrolidine amine, indicating these as sites for hydrogen bonding or interaction with electrophiles. Conversely, a positive potential (blue) might be observed around the hydrogen atoms of the amine group and potentially near the iodine atom due to its electron-withdrawing nature.

While MEP mapping is a powerful tool for understanding molecular interactions, specific MEP maps for this compound are not available in the reviewed scientific literature.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. Identifying the low-energy conformations (conformers) is crucial as they are the most likely to be populated at equilibrium and to participate in chemical reactions or biological interactions.

For a flexible molecule like this compound, which contains a pyrrolidine ring and several rotatable bonds, a thorough conformational analysis would be necessary to identify its preferred three-dimensional structures. The pyrrolidine ring can adopt various puckered conformations (e.g., envelope, twist), and rotation around the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group will generate a multitude of conformers. Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of these conformers and identify the global minimum energy structure.

A detailed conformational analysis of this compound has not been documented in the available literature. Such a study would provide valuable insights into its shape and how it might interact with biological targets. A hypothetical table summarizing the results of a conformational analysis is provided below.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Pyrrolidine Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | - | Envelope | 0.00 (Global Minimum) |

| 2 | - | Twist | +1.5 |

| 3 | - | Envelope | +2.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data is available for this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

An MD simulation of this compound in a solvent such as water would reveal how the molecule flexes and changes its conformation over time. It could also provide information on the stability of intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with solvent molecules. Such simulations are critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

There are no published MD simulation studies specifically focused on this compound.

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design approaches, which can be broadly categorized as ligand-based or structure-based, are instrumental in the discovery and optimization of new therapeutic agents. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on the knowledge of molecules that are known to be active. Structure-based methods, on the other hand, utilize the known 3D structure of the target protein to design or identify potential ligands.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological activity. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening.

If this compound were part of a series of biologically active compounds, a pharmacophore model could be generated. This model would highlight the key structural features responsible for its activity. For example, the model might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amine group), and a hydrophobic/aromatic feature (the iodobenzoyl ring).

There is no information in the scientific literature regarding the use of this compound in pharmacophore modeling or virtual screening studies.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific published research data for "this compound" corresponding to the requested sections on computational chemistry and molecular modeling.

Detailed studies concerning molecular docking with hypothesized biological targets, Quantitative Structure-Activity Relationship (QSAR) modeling for its analogs, and the prediction of its preclinical pharmacokinetic properties (ADME) for this specific compound have not been identified in the public domain.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables as the primary scientific data is not available.

Based on a comprehensive review of available scientific literature, there is currently no published preclinical biological evaluation data for the specific chemical compound This compound corresponding to the detailed outline requested. Extensive searches for research on this particular molecule did not yield specific findings regarding its in vitro screening against biological targets such as the Histamine H3, Opioid, or CB2 receptors, nor its potential as an inhibitor for enzymes like Sphingosine Kinase or DNA gyrase.

Furthermore, there is no available information on its evaluation in cell-based functional assays, antimicrobial or antiviral research, or for its potential anticancer properties through cytotoxicity studies or in animal models. The scientific community has not published research that would allow for the creation of the specified data tables or a detailed discussion of its biological activities.

Therefore, it is not possible to generate the requested article as the foundational research data for This compound does not appear to be publicly available at this time.

Preclinical Biological Evaluation of 1 2 Iodobenzoyl Pyrrolidin 3 Amine and Its Research Derivatives

Antioxidant Activity Research (e.g., in vitro radical scavenging assays)

While direct studies on the antioxidant capacity of 1-(2-Iodobenzoyl)pyrrolidin-3-amine are not currently available, research into related heterocyclic structures, such as pyrrolidine (B122466) derivatives, has indicated potential for radical scavenging activity. For instance, various in vitro assays are commonly employed to determine the antioxidant potential of novel compounds. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov

One study on synthetic 3-pyrroline-2-ones, which share a five-membered nitrogen-containing ring with the pyrrolidine moiety, demonstrated modest DPPH radical scavenging activity. nih.gov In this particular study, the synthesized compounds exhibited lower activity compared to the standard antioxidant, quercetin. nih.gov Another investigation into aminodiarylamines demonstrated radical scavenging activity and an ability to inhibit lipid peroxidation, highlighting that the substitution pattern on the aromatic rings significantly influences the antioxidant potential. mdpi.com

The general approach to evaluating antioxidant activity involves measuring a compound's ability to neutralize stable free radicals or to reduce metal ions. nih.govscirp.org The results are often expressed as the half-maximal effective concentration (EC50) or as a percentage of inhibition compared to a known antioxidant standard like Trolox or ascorbic acid.

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measured Outcome |

| DPPH Radical Scavenging | A stable free radical (DPPH) is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Scavenging | A pre-formed radical cation (ABTS•+) is neutralized by an antioxidant, causing decolorization. | Decrease in absorbance at a specific wavelength. |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form by antioxidants at low pH. | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance. |

This table represents common assays used in the field and does not reflect data for this compound.

Investigation of Immunomodulatory Effects in Preclinical Models

There is currently no specific information regarding the immunomodulatory effects of this compound in preclinical models. The investigation of a compound's ability to modulate the immune system is a critical step in preclinical evaluation. Such studies often involve assessing the compound's impact on various immune cells, such as lymphocytes and macrophages, and their functions, including cytokine production and proliferation.

Other Exploratory Biological Activity Screens (e.g., anti-inflammatory, antidiabetic, anti-Alzheimer's in research models)

In the broader context of related chemical structures, various derivatives containing a pyrrolidine ring have been investigated for a range of biological activities.

Anti-inflammatory Activity: Research on pyrrolidine-2,3-dione (B1313883) derivatives has shown potential for anti-inflammatory effects by inhibiting nitric oxide (NO) production. beilstein-journals.org For example, one derivative, compound 5e, demonstrated an IC50 value of 43.69 ± 5.26 µM for the inhibition of nitric oxide synthase (iNOS). beilstein-journals.org Other studies on different heterocyclic compounds have utilized the carrageenan-induced rat paw edema model to assess anti-inflammatory activity in vivo. nih.gov

Antidiabetic Activity: The pyrrolidine scaffold is a component of several classes of antidiabetic agents. researchgate.net For instance, certain spirooxindole pyrrolidine derivatives have been synthesized and evaluated as novel α-amylase inhibitors, a key enzyme in carbohydrate metabolism. nih.gov Some of these compounds exhibited good α-amylase inhibition with IC50 values in the low micromolar range. nih.gov Furthermore, various pyrazole (B372694) derivatives have also been explored for their antidiabetic potential through the inhibition of α-amylase and α-glucosidase. mdpi.com

Anti-Alzheimer's Activity: The development of agents for Alzheimer's disease often involves targeting key pathological features such as amyloid-beta (Aβ) plaques and neurofibrillary tangles. While no data exists for this compound, research on other nitrogen-containing heterocycles is extensive. For example, some pyrrolo[2,3-b]pyridine-based compounds have been designed as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a kinase implicated in the hyperphosphorylation of tau protein. nih.gov One such inhibitor, S01, showed an IC50 of 0.35 ± 0.06 nM for GSK-3β. nih.gov Other strategies have focused on the development of γ-secretase modulators to alter the production of Aβ peptides. nih.gov

Table 2: Exploratory Biological Activities of Related Heterocyclic Scaffolds

| Biological Target/Model | Compound Class/Derivative | Example Finding | Reference |

| Anti-inflammatory | Pyrrolidine-2,3-diones | Inhibition of iNOS (IC50 = 43.69 µM for compound 5e) | beilstein-journals.org |

| Antidiabetic | Spirooxindole pyrrolidines | α-Amylase inhibition (IC50 values from 1.49 to 3.06 µM) | nih.gov |

| Anti-Alzheimer's | Pyrrolo[2,3-b]pyridines | GSK-3β inhibition (IC50 = 0.35 nM for compound S01) | nih.gov |

This table provides examples from related compound classes and does not represent data for this compound.

Exploration of Mechanism of Action and Biological Targets Preclinical Investigations

Identification and Validation of Molecular Targets (e.g., receptors, enzymes, transporters)

There is no publicly available information identifying or validating specific molecular targets for 1-(2-Iodobenzoyl)pyrrolidin-3-amine. The process of target identification typically involves a variety of computational and experimental approaches. nih.gov Computational methods can predict potential protein targets based on the chemical structure of a compound. researchgate.net Experimental techniques often include affinity chromatography, where a molecule is immobilized to capture its binding partners from cell lysates, which are then identified using mass spectrometry. nih.gov Other methods may involve screening the compound against panels of known biological targets like kinases or G-protein coupled receptors. researchgate.netnih.gov Without specific studies on this compound, its potential molecular interactors remain unknown.

Ligand-Target Interaction Studies (e.g., binding kinetics, thermodynamics)

No data from ligand-target interaction studies for this compound are available. Such studies are crucial for characterizing the physical and chemical properties of the interaction between a compound and its biological target. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to determine binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes), respectively. This information helps to understand the affinity and specificity of the compound for its target. openreview.net

Cellular Pathway Analysis and Signaling Cascade Modulation

Information regarding the effects of this compound on cellular pathways and signaling cascades is not present in the public domain. After identifying a molecular target, researchers typically investigate the downstream consequences of the compound-target interaction. nih.gov This involves analyzing key signaling pathways to understand how the compound modulates cellular functions. Techniques such as western blotting for specific phosphoproteins or reporter gene assays are often employed to assess the activity of signaling cascades.

Gene Expression Profiling in Response to Compound Treatment in Research Models

No gene expression profiling studies in response to treatment with this compound have been published. Gene expression profiling, often conducted using techniques like microarray or RNA-sequencing, provides a global view of the transcriptional changes within a cell or tissue following exposure to a compound. nih.gov This can offer insights into the compound's mechanism of action and potential off-target effects. nih.gov

Proteomic Approaches for Target Identification

There are no published reports on the use of proteomic approaches to identify the targets of this compound. Chemical proteomics is a powerful tool for unbiased target identification. nih.gov This can involve methods where a modified version of the compound is used as a "bait" to pull down its interacting proteins from a complex biological sample, which are then identified by mass spectrometry. nih.gov

Phenotypic Screening and Follow-up Mechanistic Studies

Details of any phenotypic screening campaigns that may have identified this compound as a hit compound, and any subsequent mechanistic studies, are not publicly available. Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model without prior knowledge of the specific target. Positive "hits" from such screens then undergo extensive mechanistic studies to deconvolute the underlying molecular mechanism.

Applications in Medicinal Chemistry Research and Ligand Development

Development of Chemical Probes for Biological Systems Research

Chemical probes are essential small-molecule tools designed to interact with and report on biological systems, enabling the study of protein function and cellular processes in their native environment. nih.govchemicalprobes.org A typical probe consists of a "warhead" to target a specific biomolecule, a reporter tag (e.g., a fluorophore or biotin) for detection, and a linker. nih.gov The structure of 1-(2-Iodobenzoyl)pyrrolidin-3-amine makes it an excellent starting scaffold for the synthesis of such multifunctional probes.

The primary amine on the pyrrolidine (B122466) ring offers a convenient and reactive site for the attachment of various reporter groups or linkers through well-established amide bond formation or alkylation reactions. For instance, this amine can be coupled with fluorescent dyes for imaging probes or with biotin (B1667282) for affinity-based capture of protein targets. nih.gov Furthermore, the 2-iodobenzoyl moiety can be elaborated to serve as, or be incorporated into, a "warhead" designed to bind a specific protein target. The development of probes from scaffolds like this allows for the investigation of enzyme activity, visualization of biological processes, and the identification of new drug targets. beilstein-journals.orgresearchgate.net

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Structural Component | Potential Modification | Purpose in Chemical Probe |

|---|---|---|

| Pyrrolidin-3-amine | Acylation or alkylation with a reporter molecule | Attachment of a fluorophore (for imaging), biotin (for affinity purification), or a "clickable" tag (for bioorthogonal chemistry). nih.gov |

| 2-Iodobenzoyl Moiety | Functionalization via cross-coupling | Modification to create or enhance binding affinity to a specific biological target (the "warhead"). |

Potential as Lead Compounds for Further Optimization

In drug discovery, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring is considered a "privileged scaffold" because it is frequently found in biologically active compounds and approved drugs. nih.govnih.gov Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of protein targets compared to flat aromatic rings. nih.govresearchgate.net

The compound this compound possesses several characteristics of a promising lead compound. The pyrrolidine scaffold introduces stereochemistry and a defined 3D geometry, which can be crucial for selective interaction with biological targets. nih.gov For example, studies on (S)-3-aminopyrrolidine have identified it as a valuable scaffold for developing dual inhibitors of Abl and PI3K kinases. nih.gov The 2-iodobenzoyl group provides a site for rapid diversification, allowing chemists to synthesize a library of analogues to explore structure-activity relationships (SAR) and optimize the lead into a drug candidate. acs.org

Table 2: Examples of Marketed Drugs Featuring a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Linagliptin | Antidiabetic (DPP-4 Inhibitor) | Substituted aminopyrrolidine |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | Hydroxy-pyrrolidine nitrile |

| Darifenacin | Overactive Bladder (M3 Receptor Antagonist) | Pyrrolidine-containing core |

| Rolicpram | Antidepressant (PDE4 Inhibitor) | Methoxy-substituted pyrrolidone |

Radioligand Development and Imaging Research (e.g., for PET/SPECT studies, if iodinated)

The presence of an iodine atom on the benzoyl ring makes this compound an ideal precursor for the synthesis of radiolabeled ligands for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov These non-invasive imaging techniques rely on the detection of radioactive isotopes to visualize and quantify biological processes in vivo.

Aryl iodides are excellent substrates for radioiodination reactions, where the stable iodine-127 atom is replaced with a radioactive isotope of iodine. This process can be achieved through several well-established methods, including electrophilic substitution or metal-assisted nucleophilic exchange reactions. nih.govnih.gov The resulting radiolabeled molecule, if it binds to a specific target in the brain or other organs, can be used to study disease pathology, receptor density, or drug occupancy at the target site. The choice of iodine isotope allows for flexibility in imaging applications. nih.gov

Table 3: Iodine Isotopes Relevant for Radioligand Development

| Isotope | Half-life | Emission Type | Imaging Modality | Key Feature |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT | Good for routine clinical SPECT imaging due to ideal energy and half-life. |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET | Longer half-life allows for imaging of slow biological processes over several days. nih.gov |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Autoradiography, In vitro assays | Long half-life makes it unsuitable for in vivo imaging but excellent for preclinical research. nih.gov |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | Therapy & SPECT | Used for both imaging and targeted radiotherapy due to its beta emission. mdpi.com |

Role as a Building Block in Complex Molecule Synthesis and Organocatalysis

Beyond its direct potential as a bioactive molecule, this compound is a versatile synthetic building block for constructing more complex molecular architectures. researchgate.netmdpi.com Its structure contains two key reactive handles that can be manipulated independently.

First, the aryl iodide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the "stitching" of the iodobenzoyl-pyrrolidine core to other molecular fragments, rapidly increasing molecular complexity. researchgate.net

Second, the primary amine at the 3-position of the pyrrolidine ring is a nucleophilic center that can readily undergo acylation, alkylation, reductive amination, and sulfonylation. This allows for the introduction of diverse functional groups and side chains, which is essential for building libraries of compounds for high-throughput screening in drug discovery programs. acs.org

Design of Targeted Degraders (e.g., PROTACs) utilizing the Scaffold

Targeted protein degradation, particularly through Proteolysis-Targeting Chimeras (PROTACs), is a revolutionary therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. nih.gov A PROTAC consists of three parts: a ligand for the POI ("warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.

The this compound scaffold is well-suited for incorporation into a PROTAC design strategy. The primary amine on the pyrrolidine ring provides a classic attachment point for a linker. nih.gov In a hypothetical design, the 2-iodobenzoyl portion could be further elaborated through cross-coupling reactions to create a novel "warhead" that binds to a specific POI. This warhead-scaffold combination could then be connected, via the amine handle, to a linker and a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand). This modular approach allows for the systematic optimization of degraders by varying the linker length and composition, the warhead, and the E3 ligase ligand. nih.gov

Table 4: Conceptual Role of the Scaffold in PROTAC Design

| PROTAC Component | General Function | Corresponding Feature on Scaffold |

|---|---|---|

| Warhead (POI Ligand) | Binds to the target protein to be degraded. | The 2-iodobenzoyl moiety can be modified to create a specific POI binder. |

| Linker | Connects the warhead and the E3 ligase ligand. | The pyrrolidin-3-amine provides a reactive handle for linker attachment. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). | A known E3 ligand would be attached to the linker. |

Research on Metabolism and Pharmacokinetics Preclinical Investigations

In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes from animal models)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using liver microsomes or hepatocytes from various animal species are standard methods for assessing this stability early in drug discovery. researchgate.net These systems contain the primary enzymes responsible for drug metabolism. ijpcbs.com

For pyrrolidine-based compounds, metabolic stability can be significantly influenced by the substituents on the pyrrolidine (B122466) ring. For instance, studies on pyrrolidine sulfonamides have shown that while the core structure may be potent, it can be susceptible to efflux by transporters like P-glycoprotein, and metabolic instability can be a challenge. nih.gov In one study, the introduction of a methyl group at the C-3 position of the pyrrolidine ring was shown to prevent metabolic instability, leading to better pharmacokinetic profiles. nih.gov Research on a series of pyrrolidine-based CXCR4 antagonists identified a compound with markedly improved metabolic stability in both human and rat liver microsomes. nih.gov

Given the structure of 1-(2-Iodobenzoyl)pyrrolidin-3-amine, its metabolic stability would likely be influenced by the amide bond and the pyrrolidine ring. The N-benzoyl group may undergo hydrolysis, and the pyrrolidine ring could be subject to oxidation. The presence of the iodine atom on the benzoyl ring might also affect metabolism, potentially through dehalogenation, although this is generally a slower process.

Table 1: Predicted In Vitro Metabolic Stability of this compound Based on Analogous Compounds

| Test System | Animal Model | Predicted Stability | Rationale |

| Liver Microsomes | Rat, Human | Moderate to High | Pyrrolidine core can be stable, but amide linkage may be liable to hydrolysis. nih.govnih.gov |

| Hepatocytes | Rat, Mouse | Moderate | Hepatocytes contain a broader range of metabolic enzymes, potentially leading to more extensive metabolism compared to microsomes. researchgate.net |

Identification of Major Metabolites and Metabolic Pathways (e.g., Phase I and Phase II reactions)

Drug metabolism typically proceeds through two phases. Phase I reactions involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. fiveable.me These are often followed by Phase II reactions, where endogenous polar molecules are conjugated to the drug or its metabolite to facilitate excretion. ijpcbs.com

For this compound, several metabolic pathways can be postulated based on its chemical structure and data from related compounds:

Phase I Metabolism:

Oxidation: The pyrrolidine ring is a likely site for oxidation, potentially leading to the formation of hydroxylated metabolites. The cytochrome P450 (CYP) family of enzymes, abundant in the liver, are the primary catalysts for such reactions. youtube.com

Hydrolysis: The amide bond connecting the benzoyl group and the pyrrolidine ring could be susceptible to hydrolysis by amidases, which would cleave the molecule into 2-iodobenzoic acid and pyrrolidin-3-amine.

Dehalogenation: The iodine atom on the benzoyl ring could be removed, although this is generally a less common metabolic pathway for aryl iodides compared to other halogens.

Phase II Metabolism:

Glucuronidation: If hydroxylation occurs in Phase I, the resulting hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). youtube.com

Sulfation: Similarly, a hydroxylated metabolite could undergo sulfation. youtube.com

Acetylation: The primary amine group on the pyrrolidine ring could be a substrate for N-acetyltransferases, leading to an acetylated metabolite.

Table 2: Potential Major Metabolites of this compound

| Metabolite | Metabolic Pathway | Description |

| Hydroxylated derivative | Phase I (Oxidation) | Addition of a hydroxyl group to the pyrrolidine ring. |

| 2-Iodobenzoic acid and Pyrrolidin-3-amine | Phase I (Hydrolysis) | Cleavage of the amide bond. |

| N-acetyl-pyrrolidin-3-amine derivative | Phase II (Acetylation) | Acetylation of the primary amine on the pyrrolidine. |

| Glucuronide conjugate | Phase II (Glucuronidation) | Conjugation of a hydroxylated metabolite with glucuronic acid. |

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, excretion)

The in vivo pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) in a living organism. Animal models, such as rats and mice, are essential for this characterization in the preclinical stage. nih.gov

Based on the physicochemical properties of pyrrolidine derivatives, this compound is expected to be absorbed after oral administration. However, its bioavailability could be influenced by its metabolic stability and potential for efflux by transporters like P-glycoprotein. nih.gov

Following absorption, the compound would distribute throughout the body. The basic nitrogen of the pyrrolidine ring may lead to a larger volume of distribution. Excretion would likely occur via the kidneys (for polar metabolites) and bile (for larger, conjugated metabolites).

Pharmacokinetic studies of phencyclidine analogs in rats, which share a pyrrolidine ring in one of the analogs (PCPY), have demonstrated the importance of pharmacokinetics in determining the in vivo effects of a compound. nih.gov

Table 3: Predicted In Vivo Pharmacokinetic Parameters for this compound in a Rat Model

| Parameter | Predicted Value | Rationale |

| Bioavailability (F%) | Low to Moderate | Potential for first-pass metabolism and P-gp efflux. nih.gov |

| Volume of Distribution (Vd) | Moderate to High | The basic amine function can lead to tissue binding. nih.gov |

| Clearance (CL) | Moderate | Dependent on the rate of hepatic metabolism and renal excretion. |

| Half-life (t1/2) | Short to Moderate | Influenced by the rate of clearance. |

Impact of Structural Modifications on Preclinical ADME Properties

Structural modifications are a key strategy in drug discovery to optimize the ADME properties of a lead compound. For molecules containing a pyrrolidine scaffold, several modifications can have a significant impact:

Substitution on the Pyrrolidine Ring: As previously mentioned, adding a methyl group to the pyrrolidine ring of some compounds has been shown to block metabolic weak spots and improve stability. nih.gov

Modification of the Amine Group: The basicity of the pyrrolidine nitrogen can be altered by nearby functional groups, which in turn can affect properties like solubility, absorption, and interaction with transporters. nih.gov

Changes to the Benzoyl Moiety: Altering the substituents on the benzoyl ring can influence lipophilicity, which affects absorption and distribution. The nature and position of the halogen (in this case, iodine) can also impact metabolic stability and interactions with metabolizing enzymes.

In a series of pyrrolidine sulfonamides, modifications to the substituents on the phenyl ring attached to the sulfonamide and on the pyrrolidine ring itself led to significant changes in potency and efflux ratio, demonstrating the sensitivity of ADME properties to small structural changes. nih.gov

Future Research Directions and Unexplored Avenues for 1 2 Iodobenzoyl Pyrrolidin 3 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and sustainable methods for synthesizing 1-(2-iodobenzoyl)pyrrolidin-3-amine is a foundational area for future research. Current syntheses likely rely on standard amide bond formation between 2-iodobenzoic acid or its activated derivatives and 3-aminopyrrolidine (B1265635). Future research could focus on:

Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to streamline the acylation step. This could lead to milder reaction conditions, reduced waste, and higher yields.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. Flow processes can enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.

Green Solvents: A shift towards the use of greener and more sustainable solvents, such as bio-based solvents or supercritical fluids, would reduce the environmental impact of the synthesis.

Deeper Mechanistic Investigations into Biological Interactions

The 3-aminopyrrolidine motif is a well-established pharmacophore found in a variety of biologically active compounds. The presence of the 2-iodobenzoyl group offers a unique feature for potential interactions with biological targets. Future research should aim to:

Target Identification: Employing chemoproteomics and other target identification strategies, such as affinity chromatography or activity-based protein profiling, to determine the specific proteins or enzymes with which this compound interacts.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target(s) would provide invaluable insights into its binding mode. This information is crucial for understanding the molecular basis of its activity and for guiding the design of more potent analogs.

Biophysical Techniques: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological partners.

Design of Next-Generation Analogs with Enhanced Specificity and Potency

The structure of this compound is ripe for modification to develop analogs with improved pharmacological properties. A systematic structure-activity relationship (SAR) study would be a key component of this effort.

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents on the pyrrolidine ring could modulate the compound's conformation and its interactions with biological targets.

Replacement of the Iodobenzoyl Group: The iodine atom is a particularly interesting feature. It can act as a halogen bond donor, a useful functionality in molecular recognition. Future work could explore replacing the iodine with other halogens (bromine, chlorine) or other functional groups to fine-tune this interaction. Furthermore, the 2-iodo-benzoyl moiety is a common precursor for cross-coupling reactions, opening the door to a wide array of derivatives.

Stereochemistry: The pyrrolidine ring contains a stereocenter at the 3-position. The synthesis and biological evaluation of individual enantiomers are critical, as stereoisomers often exhibit different pharmacological profiles.

Below is a table outlining potential analog designs and the rationale for their investigation.

| Analog Series | Modification Rationale | Potential Impact |

| Halogen Substitution (Br, Cl, F) | Modulate halogen bond strength and lipophilicity. | Altered binding affinity and pharmacokinetic properties. |

| Positional Isomers (3- or 4-iodobenzoyl) | Investigate the importance of the iodine's position for target engagement. | Determine key structural requirements for activity. |

| Pyrrolidine Ring Substitution | Introduce additional points of interaction or steric bulk. | Enhance potency and selectivity. |

| Amine Functionalization | Convert the primary amine to secondary or tertiary amines, or other functional groups. | Modify solubility, basicity, and hydrogen bonding capacity. |

Applications in Emerging Areas of Chemical Biology and Material Science

The unique chemical handles present in this compound make it a candidate for applications beyond traditional medicinal chemistry.

Chemical Probes: The primary amine can be functionalized with reporter tags such as fluorophores or biotin (B1667282), while the iodobenzoyl group can participate in photo-crosslinking experiments. This would enable its use as a chemical probe to study biological systems.

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a fragment or a starting point in FBDD campaigns to identify novel inhibitors for various protein targets.

Covalent Ligands: The 2-iodobenzoyl group, while relatively stable, could potentially be leveraged in the design of targeted covalent inhibitors, a rapidly growing area in drug discovery.

Material Science: The rigid benzoyl group and the potential for hydrogen bonding through the amide and amine functionalities suggest that derivatives of this compound could be explored for the development of novel organic materials, such as gels or polymers with specific properties.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of the research directions outlined above necessitates a collaborative and interdisciplinary approach.

Medicinal Chemistry and Pharmacology: Collaborations between synthetic chemists and pharmacologists will be essential for the design, synthesis, and biological evaluation of new analogs.

Structural Biology and Computational Chemistry: Partnerships with structural biologists and computational chemists will be crucial for elucidating binding modes and for the rational design of next-generation compounds.

Chemical Biology and Material Science: Engaging with experts in chemical biology will facilitate the development of chemical probes, while collaborations with material scientists could uncover novel applications for derivatives of this scaffold.

By pursuing these research avenues, the scientific community can fully explore the potential of this compound, transforming it from a chemical building block into a valuable tool for scientific discovery.

Q & A

Basic: What established synthetic routes are available for 1-(2-Iodobenzoyl)pyrrolidin-3-amine, and what parameters critically influence reaction yield?

Answer:

A common method involves copper-catalyzed coupling reactions, as seen in analogous iodobenzoyl derivatives. For example, iodopyridine intermediates react with amines in the presence of copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key parameters include:

- Catalyst selection : CuBr enhances coupling efficiency compared to other copper salts.

- Solvent choice : Polar aprotic solvents like DMSO improve solubility of iodinated precursors.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the amine product .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ ~2.5–4.0 ppm for protons) and iodobenzoyl aromatic protons (δ ~7.3–8.2 ppm). Carbon signals for the carbonyl (C=O) and iodine-substituted aryl carbons are typically distinct .

- HRMS (ESI) : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ peak) .

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Store in airtight containers under inert gas (e.g., argon) to minimize oxidation.

- Keep in a dry, ventilated environment at 2–8°C to avoid hydrolysis of the iodobenzoyl group .

- Avoid exposure to light, as iodine-containing compounds are prone to photodegradation .

Advanced: How can reaction conditions be optimized when low yields occur during synthesis?

Answer:

- Catalyst screening : Test alternatives to CuBr, such as CuI or palladium complexes, to improve coupling efficiency .

- Temperature modulation : Increase reaction temperature (e.g., 50–60°C) to accelerate kinetics but monitor for side reactions.

- Substrate ratio : Adjust the stoichiometry of the iodobenzoyl precursor and pyrrolidin-3-amine to 1.2:1 to drive the reaction to completion .

- Workup refinement : Use acid-base extraction (e.g., HCl washes) to remove unreacted starting materials before chromatography .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Answer:

- Deuterated solvent effects : Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆), as chemical shifts vary significantly .

- Impurity analysis : Compare with literature data for byproducts (e.g., deiodinated derivatives or unreacted starting materials) .

- 2D NMR : Employ COSY or HSQC to resolve overlapping signals, particularly for pyrrolidine ring protons .

Basic: What intermediates are commonly encountered in the synthesis of this compound?

Answer:

- Iodobenzoyl chloride : Used to acylate pyrrolidin-3-amine.

- Protected amine precursors : Boc-protected pyrrolidine intermediates may be employed to prevent side reactions during coupling .

- Copper-amine complexes : Transient intermediates in Ullmann-type coupling reactions .

Advanced: What mechanistic insights explain the coupling of the iodobenzoyl group to pyrrolidine?

Answer:

The reaction likely proceeds via a copper-mediated Ullmann coupling , where Cu(I) facilitates oxidative addition of the C-I bond, followed by coordination with the amine nucleophile. The iodobenzoyl group acts as an electrophilic partner, with Cs₂CO₃ deprotonating the amine to enhance nucleophilicity . Competing pathways (e.g., C-N vs. C-O coupling) are minimized by steric hindrance from the pyrrolidine ring .

Basic: How can the purity and stability of this compound be quantified during long-term studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.